In Vivo Myocardial Infarct Size Reduction: Ned K Significantly Outperforms Ned-19
In a mouse model of myocardial ischemia/reperfusion (30 min ischemia, 120 min reperfusion), intravenous administration of Ned K (5 min before reperfusion) reduced infarct size to 25 ± 3% of the area at risk, a significant reduction compared with vehicle control (51 ± 9%, P < 0.05) [1]. Under identical experimental conditions, Ned-19 produced only a non-significant reduction to 41 ± 5% [1]. The quantified difference between Ned K and Ned-19 is 16 percentage points (25% vs. 41% of area at risk), representing a 39% relative improvement in infarct size reduction compared with Ned-19.
| Evidence Dimension | Myocardial infarct size (as % of ischaemic area at risk) |
|---|---|
| Target Compound Data | 25 ± 3% (n=5) |
| Comparator Or Baseline | Ned-19: 41 ± 5% (n=6); Vehicle control: 51 ± 9% (n=5) |
| Quantified Difference | Ned K reduced infarct size by 39% relative to Ned-19; difference from control: 51% reduction vs. 20% reduction |
| Conditions | Mouse in vivo model: 30 min LAD ischemia, 120 min reperfusion; i.v. administration 5 min before reperfusion |
Why This Matters
This direct head-to-head comparison demonstrates that Ned K provides significantly greater cardioprotection than Ned-19 in the same in vivo model, making it the preferred choice for preclinical cardioprotection studies requiring maximal infarct size reduction.
- [1] Davidson SM, Foote K, Kunuthur S, et al. Inhibition of NAADP signalling on reperfusion protects the heart by preventing lethal calcium oscillations via two-pore channel 1 and opening of the mitochondrial permeability transition pore. Cardiovasc Res. 2015;108(3):357-366. View Source
